Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Isoxazole Moiety: This can be achieved by reacting hydroxylamine with an appropriate β-keto ester under acidic conditions to form the isoxazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with the Phenyl Group: The final step involves coupling the piperidine derivative with a phenyl ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or isoxazole derivatives.
Scientific Research Applications
Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole moiety may play a crucial role in binding to the active site of enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((2-(isoxazol-3-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate: shares similarities with other piperidine and isoxazole derivatives.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic benefits not seen in simpler analogs.
Properties
IUPAC Name |
phenyl 4-[[[2-(1,2-oxazol-3-ylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c23-16(17(24)20-15-8-11-26-21-15)19-12-13-6-9-22(10-7-13)18(25)27-14-4-2-1-3-5-14/h1-5,8,11,13H,6-7,9-10,12H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBHIFYCPCBVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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